![molecular formula C15H14F3NO2 B3172686 4-(4-Ethoxyphenoxy)-3-(trifluoromethyl)aniline CAS No. 946740-82-5](/img/structure/B3172686.png)
4-(4-Ethoxyphenoxy)-3-(trifluoromethyl)aniline
Overview
Description
4-(4-Ethoxyphenoxy)-3-(trifluoromethyl)aniline, also known as 4-EPTFA, is an aniline derivative with potential applications in scientific research. It is a colorless, volatile liquid with a faint, sweet odor and a boiling point of 149°C. 4-EPTFA is soluble in both organic solvents and water, making it an ideal starting material for a variety of synthetic reactions.
Scientific Research Applications
Phase Behavior and Applications
A study reviews the phase behavior of ionic liquids with various solutes, including polar and non-polar aromatic compounds. This research highlights the solvent abilities of ionic liquids, which could be relevant for understanding the solubility and application potential of similar aromatic compounds like "4-(4-Ethoxyphenoxy)-3-(trifluoromethyl)aniline" in alternative, environmentally friendly solvents for industrial applications (Visak et al., 2014).
Environmental Fate and Ecotoxicology
The environmental fate and effects of the lampricide TFM, a compound related by its trifluoromethyl group, have been reviewed to understand its transient effects on aquatic ecosystems. This research could inform studies on similar compounds' environmental impacts and degradation pathways (Hubert, 2003).
Genotoxic Activities
Research on the genotoxic activities of aniline and its metabolites provides insights into the carcinogenic potential and mechanisms of action of aromatic amines. This knowledge is crucial for assessing the health risks associated with exposure to similar compounds (Bomhard & Herbold, 2005).
Chemosensors Development
A review on fluorescent chemosensors based on 4-methyl-2,6-diformylphenol highlights the potential of aromatic compounds in detecting various analytes. This underscores the potential of "4-(4-Ethoxyphenoxy)-3-(trifluoromethyl)aniline" in developing sensitive and selective chemosensors for environmental and analytical applications (Roy, 2021).
properties
IUPAC Name |
4-(4-ethoxyphenoxy)-3-(trifluoromethyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO2/c1-2-20-11-4-6-12(7-5-11)21-14-8-3-10(19)9-13(14)15(16,17)18/h3-9H,2,19H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWPAVRGRDSFOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethoxyphenoxy)-3-(trifluoromethyl)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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